molecular formula C10H12N2O4S B14606896 Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate CAS No. 58358-60-4

Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14606896
CAS No.: 58358-60-4
M. Wt: 256.28 g/mol
InChI Key: ZKZFYGLOKLKWBV-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that features a prop-2-en-1-yl group attached to a benzenesulfonyl hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of prop-2-en-1-yl hydrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems for purification and isolation of the product can also enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine: Lacks the carboxylate group but shares similar reactivity.

    Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-sulfonate: Contains a sulfonate group instead of a carboxylate group.

Uniqueness

Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

58358-60-4

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

prop-2-enyl N-(benzenesulfonamido)carbamate

InChI

InChI=1S/C10H12N2O4S/c1-2-8-16-10(13)11-12-17(14,15)9-6-4-3-5-7-9/h2-7,12H,1,8H2,(H,11,13)

InChI Key

ZKZFYGLOKLKWBV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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